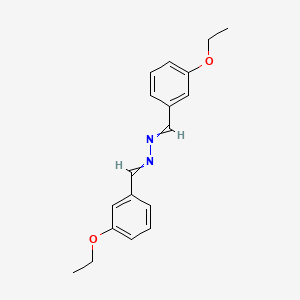

3-Ethoxybenzaldehyde azine

Description

Overview of Azine Compound Class: Structure and Reactivity

Azines are a class of organic compounds characterized by the functional group RR′C=N−N=CRR′. wikipedia.org They are formally derivatives of hydrazine (B178648) and are formed by the condensation reaction of hydrazine with aldehydes or ketones. wikipedia.orgresearchgate.net Symmetrical azines are produced when two molecules of the same carbonyl compound react with hydrazine, while unsymmetrical azines result from the reaction with two different carbonyl compounds. erpublications.com The compounds are also known as 2,3-diaza-1,3-butadienes. researchgate.net

Structurally, azines are isoelectronic with 1,3-butadienes, but they exhibit different conjugation properties. researchgate.net The C=N-N=C backbone can, in some instances, facilitate the conjugation of π-electrons, while in others, it can act as a "conjugation stopper," preventing delocalization between two connected conjugated systems. erpublications.com This unique electronic feature imparts a range of valuable chemical properties. researchgate.net Azines are generally crystalline materials, which aids in their purification through recrystallization. rsc.org They are known to undergo a variety of chemical transformations, making them useful synthons in organic synthesis. erpublications.com For instance, they can undergo hydrolysis back to their constituent hydrazine and carbonyl compounds. wikipedia.org

Significance of Benzaldehyde (B42025) Azine Derivatives in Contemporary Chemical Research

Benzaldehyde azine derivatives, including 3-Ethoxybenzaldehyde (B1676413) azine, are of considerable interest in modern chemical research. These compounds serve as important building blocks for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and 1,2,4-triazoles. researchgate.netacgpubs.org Their utility extends to materials science, where they are investigated for applications as non-linear optical (NLO) materials, sensors, and as components of covalent organic frameworks. researchgate.net

Furthermore, the structural features of benzaldehyde azines make them compelling candidates for the development of novel materials with specific electronic and optical properties. acs.orgscilit.com The potential for these derivatives to exhibit aggregation-induced emission (AIE) is an active area of research, with implications for the creation of advanced light-emitting devices and fluorescent sensors. nih.govresearchgate.net The biological activities of benzaldehyde azine derivatives are also being explored, with some compounds showing potential as anticancer and antimicrobial agents. nih.govnih.govresearchgate.net

Historical Context and Evolution of Azine Synthesis

The traditional and most straightforward method for synthesizing azines involves the condensation of a carbonyl compound (an aldehyde or a ketone) with hydrazine hydrate (B1144303), often under reflux conditions. researchgate.netacgpubs.org This method has been widely used for the preparation of symmetrical azines. rsc.org

Over the years, numerous innovative methods have been developed to synthesize both symmetrical and unsymmetrical azines. researchgate.net For instance, a facile method for synthesizing benzalazines involves the reaction of benzaldehyde derivatives with acetonitrile-H2O2/(NH4)2CO3, which notably avoids the direct use of hydrazine. acgpubs.org Other approaches include the reaction of iodoalkylzinc iodide with diazo compounds and the acid-catalyzed interchange of the alkylidene group between azines and imines to produce unsymmetrical azines. erpublications.comrsc.org More recently, greener synthesis methods have been explored, such as mechanochemical synthesis using a grinding method, which offers a solvent-free and efficient route to azine derivatives. nih.gov Additionally, catalytic methods employing ruthenium complexes have been developed for the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate, representing a more atom-economical and environmentally benign approach. chemistryviews.orgacs.org

Current Research Trends and Unexplored Avenues for 3-Ethoxybenzaldehyde Azine Analogues

Current research on azine derivatives is multifaceted, with a strong emphasis on their applications in materials science and medicinal chemistry. A significant trend is the investigation of their photophysical properties, particularly aggregation-induced emission (AIE). nih.govtandfonline.com The synthesis of novel polyazines from azine monomers is also being explored to develop new polymeric materials with unique optical and electronic properties. nih.govnih.gov

For analogues of this compound, several unexplored avenues exist. A systematic study of how different substituents on the benzaldehyde ring affect the electronic and photophysical properties of the resulting azines could lead to the rational design of materials with tailored characteristics. For example, the introduction of various electron-donating or electron-withdrawing groups could modulate the AIE behavior or non-linear optical properties.

Furthermore, the coordination chemistry of these azine derivatives as ligands for metal complexes remains a promising area. mdpi.com Such complexes could exhibit interesting catalytic activities or have applications in sensing and molecular magnetism. The synthesis and characterization of unsymmetrical azines derived from 3-ethoxybenzaldehyde and other functionalized aldehydes or ketones could also yield novel compounds with unique properties and applications.

Scope and Objectives of Academic Inquiry into this compound Systems

The primary objective of academic inquiry into this compound and its related systems is to fundamentally understand the structure-property relationships that govern their chemical and physical behavior. This includes a detailed investigation of their synthesis, molecular and electronic structure, and photophysical properties.

Structure

3D Structure

Properties

CAS No. |

109692-33-3 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1-(3-ethoxyphenyl)-N-[(3-ethoxyphenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C18H20N2O2/c1-3-21-17-9-5-7-15(11-17)13-19-20-14-16-8-6-10-18(12-16)22-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

NKMUBYOEMHBPBN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=NN=CC2=CC(=CC=C2)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxybenzaldehyde Azine

Conventional Synthetic Routes to Azine Derivatives

The foundational methods for synthesizing azines, including 3-Ethoxybenzaldehyde (B1676413) azine, have traditionally relied on well-established condensation chemistry. These routes are valued for their reliability and simplicity.

Condensation Reactions with Hydrazine (B178648) Hydrate (B1144303)

The most conventional and widely employed method for synthesizing symmetrical azines is the direct condensation of an aldehyde or ketone with hydrazine hydrate. rsc.orgresearchgate.netscribd.com In this reaction, two equivalents of the carbonyl compound react with one equivalent of hydrazine, typically with the elimination of water, to form the characteristic C=N-N=C linkage. scribd.comsathyabama.ac.in

For the synthesis of 3-Ethoxybenzaldehyde azine, the reaction involves combining 3-ethoxybenzaldehyde with hydrazine hydrate. While specific literature for this exact compound is sparse, the synthesis of structurally similar compounds, such as (1E,2E)-1,2-bis(3-methoxylbenzylidene)hydrazine researchgate.net and 3-ethoxy-2-hydroxybenzaldehyde azine mdpi.com, follows this established protocol. The general procedure involves refluxing the aldehyde with hydrazine hydrate in a suitable solvent. google.com The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with a second molecule of the aldehyde to yield the final azine product. sathyabama.ac.in

A typical laboratory preparation involves dissolving the aldehyde in a solvent, followed by the addition of hydrazine hydrate. The mixture is then heated under reflux for a period ranging from minutes to several hours. google.comresearchgate.net Upon cooling, the azine product often precipitates from the solution as a crystalline solid and can be purified by recrystallization. google.com For example, the synthesis of salicylaldehyde (B1680747) azine involves refluxing salicylaldehyde with hydrazine hydrate in ethanol (B145695) for four hours. researchgate.net

Solvent Effects and Reaction Optimization

The choice of solvent and reaction conditions plays a critical role in the efficiency and outcome of azine synthesis. The solvent must be capable of dissolving the reactants while facilitating the reaction, which often involves heating. Ethanol is a frequently used solvent due to its ability to dissolve both the aldehyde and hydrazine hydrate, as well as its suitable boiling point for refluxing the reaction mixture. researchgate.netacs.orgtandfonline.com Methanol has also been successfully employed. nih.gov

In some cases, reactions are performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net For instance, a highly efficient procedure involves reacting aromatic aldehydes directly with hydrazine sulfate (B86663) and triethylamine (B128534) without any solvent. researchgate.net Optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing yield and purity. Refluxing is a common technique to provide the necessary thermal energy. acs.org For the synthesis of (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, the reaction mixture was refluxed and stirred at 70 °C for 24 hours to achieve a good yield. asianpubs.org

The table below summarizes the effect of different solvents on the synthesis of azine derivatives.

| Solvent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Ethanol | Reflux, often with an acid catalyst | Good solubility for reactants, common and relatively non-toxic. | acs.orgtandfonline.com |

| Methanol | Refluxing for several hours | Effective for dissolving reactants, can lead to high yields. | nih.gov |

| Solvent-Free | Grinding or heating of neat reactants | Environmentally friendly, reduces waste, can lead to excellent yields in short times. | researchgate.net |

| Toluene | Reflux at 80 °C with a catalyst and molecular sieves | Allows for azeotropic removal of water, driving the reaction forward. | chemistryviews.org |

Catalytic Approaches in Azine Synthesis

To enhance reaction rates and improve yields, various catalysts can be employed in azine synthesis. These catalysts can be simple acids or bases, as well as more complex metal-based systems.

Acid Catalysis : A few drops of a mineral or organic acid, such as glacial acetic acid, are often added to catalyze the condensation reaction. acs.orgtandfonline.comnih.gov The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydrazine.

Heterogeneous Catalysis : Solid catalysts offer the advantage of easy separation from the reaction mixture. Nanocrystalline alumina (B75360) powder has been used as an efficient, reusable catalyst for the synthesis of imidazo[1,2-a]azine derivatives. iau.ir Similarly, a nickel-based heterogeneous catalyst has been shown to be effective for the synthesis of ketazines at room temperature. mdpi.com

Metal Complex Catalysis : Ruthenium pincer complexes have been developed for the direct synthesis of symmetrical azines from alcohols and hydrazine hydrate. acs.org This method is highly atom-economic, proceeding via the initial oxidation of the alcohol to an aldehyde, which then condenses with hydrazine. chemistryviews.org The process can be performed under air, which is a significant practical advantage. chemistryviews.org

The table below details various catalytic approaches.

| Catalyst | Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Acetic Acid | Aldehydes/Ketones + Hydrazine | Reflux in ethanol | Simple, effective catalysis for condensation. | tandfonline.comnih.gov |

| Nanocrystalline Alumina | Benzaldehydes + 2-Aminoazine + TMSCN | Ultrasonic irradiation or reflux | High yields, short reaction times, reusable catalyst. | iau.ir |

| Ruthenium(II) Pincer Complex | Alcohols + Hydrazine Hydrate | Toluene, 80 °C, under air | Highly atom-economic, direct synthesis from alcohols. | chemistryviews.org |

| Cellulose (B213188) Sulfuric Acid | Hydrazine + Aromatic Aldehydes | Microwave irradiation, ethanol | Green, biodegradable catalyst; provides high yields. | mdpi.com |

| Nickel-based Heterogeneous Catalyst | Acetophenones + Hydrazine Hydrate | Room temperature, ethanol | Low catalyst loading, short reaction times. | mdpi.com |

Advanced Synthetic Strategies for Substituted Benzaldehyde (B42025) Azines

In recent years, the development of advanced synthetic methods has been driven by the principles of green chemistry, focusing on increasing efficiency, reducing waste, and minimizing energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles. rsc.orgrsc.org

This method has been successfully applied to the synthesis of various heterocyclic compounds, including azine derivatives. rsc.orgmdpi.com For the synthesis of substituted benzaldehyde azines, a mixture of the aldehyde, a hydrazine derivative, and a catalyst (if needed) in a suitable solvent (or under solvent-free conditions) is subjected to microwave irradiation. mdpi.comresearchgate.net For example, a green protocol for synthesizing unsymmetric azines involves the condensation of a hydrazine with various aromatic aldehydes under microwave irradiation using cellulose sulfuric acid as a catalyst. mdpi.com This approach benefits from high yields, mild conditions, and the use of an economical and environmentally friendly catalyst. mdpi.com The rapid heating provided by microwaves ensures that the reaction proceeds quickly and efficiently. rsc.org

Mechanochemical and Photochemical Methods

Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.govresearchgate.net This solvent-free approach is considered a green methodology as it significantly reduces chemical waste. nih.gov The synthesis of new benzaldazine derivatives has been reported via the grinding of carbonyl compounds with a hydrazine derivative, using just a single drop of acetic acid as a catalyst. nih.gov This method provides high to exceptional yields and is a facile and environmentally friendly alternative to conventional solution-based syntheses. nih.govresearchgate.net

Photochemical methods , which utilize light to initiate reactions, represent another advanced strategy. While less common for the direct synthesis of simple azines, photochemical reactions are well-documented for transformations of related compounds. dss.go.th For instance, the photochemical addition of ethers to phenanthrenequinone (B147406) has been described, demonstrating the potential of light-induced reactions in organic synthesis. dss.go.th The development of photochemical routes for azine synthesis could offer novel pathways with unique selectivity and reaction conditions.

Green Chemistry Approaches in Azine Preparation

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of azines, including this compound. Traditional methods often rely on volatile organic solvents and require high temperatures and long reaction times. In contrast, green approaches aim to overcome these limitations by employing more environmentally benign conditions.

Key green methodologies for azine synthesis include:

Solvent-Free Synthesis: One of the primary goals of green chemistry is to minimize or eliminate the use of organic solvents. The synthesis of azines can be effectively carried out under solvent-free conditions, often with the aid of a catalyst. For instance, the reaction of aldehydes with hydrazine hydrate can be facilitated by solid catalysts such as montmorillonite (B579905) clay or silica (B1680970) gel. These reactions often proceed with high yields and selectivity, and the catalyst can typically be recovered and reused.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating methods. The synthesis of this compound can be achieved by reacting 3-ethoxybenzaldehyde with hydrazine hydrate under microwave irradiation, frequently in the absence of a solvent or in a high-boiling point, green solvent like water or polyethylene (B3416737) glycol (PEG).

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions and processes, can also provide a green alternative for azine synthesis. The cavitation effect produced by ultrasound waves can enhance mass transfer and accelerate the reaction between the aldehyde and hydrazine, often at ambient temperature and pressure.

These green chemistry approaches not only offer environmental benefits but can also lead to improved process efficiency and economic advantages.

Derivatization and Functionalization of the Azine Backbone

The basic azine structure derived from 3-ethoxybenzaldehyde serves as a versatile platform for further chemical modifications. These derivatization and functionalization reactions expand the potential applications of these compounds by introducing new physical and chemical properties.

Oxidative Polymerization to Polyazines

Azines, particularly those derived from aromatic aldehydes like 3-ethoxybenzaldehyde, can undergo oxidative polymerization to form polyazines. These polymers are characterized by a conjugated backbone consisting of alternating C=N double bonds and aromatic rings, which can impart interesting electronic and optical properties.

The polymerization can be initiated through chemical or electrochemical oxidation. In chemical oxidative polymerization, a strong oxidizing agent, such as ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), is used to abstract electrons from the azine monomer, leading to the formation of radical cations that subsequently couple to form the polymer chain.

Electrochemical polymerization offers a higher degree of control over the polymerization process. By applying a potential to an electrode in a solution containing the azine monomer, the polymerization can be initiated and the resulting polymer film can be deposited directly onto the electrode surface. The properties of the polyazine, such as its thickness and morphology, can be fine-tuned by controlling the electrochemical parameters, including the applied potential, current density, and reaction time.

Polyazines derived from this compound are of interest for their potential applications in areas such as organic electronics, sensors, and corrosion protection due to their conductivity and redox activity.

Synthesis of Asymmetrical Azines

While the direct reaction of an aldehyde with hydrazine typically yields a symmetrical azine (Ar-CH=N-N=CH-Ar), synthetic strategies have been developed to create asymmetrical or mixed azines (Ar-CH=N-N=CH-Ar'). The synthesis of an asymmetrical azine involving a 3-ethoxybenzoyl group requires a stepwise approach.

One common method involves the initial reaction of 3-ethoxybenzaldehyde with a molar excess of hydrazine to form the corresponding hydrazone (3-EtO-C₆H₄-CH=N-NH₂). This hydrazone is then isolated and subsequently reacted with a different aldehyde (Ar'CHO) to yield the desired asymmetrical azine. Careful control of the reaction conditions is crucial to prevent the formation of the two symmetrical azines as byproducts.

The synthesis of asymmetrical azines significantly broadens the structural diversity and allows for the fine-tuning of the molecule's properties by combining the characteristics of two different aromatic aldehydes.

Introduction of Auxiliary Functionalities

The this compound molecule can be further modified by introducing auxiliary functional groups onto the aromatic rings or the azine bridge itself. These modifications can be used to alter the solubility, reactivity, and electronic properties of the compound.

For instance, electrophilic substitution reactions, such as nitration or halogenation, can be performed on the aromatic rings, although the directing effects of the ethoxy group and the azine bridge must be considered. The introduction of these groups can serve as a handle for further synthetic transformations, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Reaction Mechanisms and Kinetic Studies in Azine Formation

Understanding the reaction mechanism and kinetics of azine formation is essential for optimizing reaction conditions and controlling product distribution.

Elucidation of Reaction Pathways

The formation of an azine from an aldehyde and hydrazine is generally understood to proceed through a two-step mechanism.

3-EtO-C₆H₄-CHO + N₂H₄ → 3-EtO-C₆H₄-CH=N-NH₂ + H₂O

Azine Formation: The newly formed hydrazone then reacts with a second molecule of the aldehyde. The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde molecule. A similar sequence of proton transfer and dehydration then leads to the formation of the final symmetrical azine product.

3-EtO-C₆H₄-CH=N-NH₂ + 3-EtO-C₆H₄-CHO → (3-EtO-C₆H₄-CH=N)₂ + H₂O

The reaction is often catalyzed by acids or bases. Acid catalysis proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by hydrazine. Base catalysis, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity.

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxybenzaldehyde Azine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3-Ethoxybenzaldehyde (B1676413) azine. Due to the molecule's symmetry, the number of unique signals observed in both ¹H and ¹³C NMR spectra is halved from what would be expected from its molecular formula.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Ethoxybenzaldehyde azine is characterized by distinct signals corresponding to the azomethine, aromatic, and ethoxy protons. The most downfield signal is a sharp singlet attributed to the two equivalent azomethine protons (CH=N). This significant downfield shift is due to the deshielding effect of the adjacent nitrogen atoms. For analogous benzaldehyde (B42025) azines, this singlet typically appears around δ 8.6 ppm. rsc.org

The protons of the ethoxy group exhibit a characteristic ethyl pattern: a quartet resulting from the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet from the methyl protons (-CH₃) coupled to the methylene protons. The aromatic region of the spectrum displays a more complex pattern of multiplets due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring. asianpubs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azomethine (CH=N) | ~8.6 | Singlet |

| Aromatic (Ar-H) | ~7.0-7.8 | Multiplet |

| Methylene (-OCH₂CH₃) | ~4.1 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, the most downfield carbon signal corresponds to the azomethine carbon (C=N), typically appearing in the range of δ 160-162 ppm for similar azine structures. rsc.org The aromatic carbons resonate in the typical region of δ 110-150 ppm. The carbon attached to the ethoxy group (C-O) is observed further downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The carbons of the ethoxy group itself appear in the upfield region of the spectrum. tandfonline.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Azomethine (C=N) | ~161-162 |

| Aromatic (C-O) | ~159 |

| Aromatic (C-H, C-C) | ~110-130 |

| Methylene (-OCH₂CH₃) | ~63 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in the complex aromatic region. ceon.rsresearchgate.net

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethoxy group. It would also reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon that bears a proton and to link the ethoxy proton signals to their corresponding carbon signals. ceon.rsresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (those without attached protons). For instance, HMBC would show a correlation from the azomethine proton to the aromatic carbon it is attached to (C1), and from the ethoxy methylene protons to the oxygen-bearing aromatic carbon (C3). ceon.rsresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry, such as the E,E-configuration across the C=N double bonds. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is distinguished by several characteristic absorption bands. A strong absorption peak around 1600-1625 cm⁻¹ is indicative of the C=N stretching vibration of the azine group. ijsdr.org The spectrum also shows bands corresponding to the C-O-C stretching of the ethoxy group, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. tandfonline.comekb.eg Aromatic C=C stretching vibrations are observed in the 1450-1580 cm⁻¹ region, while aromatic C-H stretching appears just above 3000 cm⁻¹. ijsdr.orglibretexts.org The N-N single bond stretch is expected to be weak in the IR spectrum and appear in the 1000-1100 cm⁻¹ range. ijsdr.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3000-3100 | Medium |

| Aliphatic C-H | Stretching | ~2850-2980 | Medium |

| Azomethine (C=N) | Stretching | ~1600-1625 | Strong |

| Aromatic C=C | Stretching | ~1450-1580 | Medium-Strong |

| Asymmetric C-O-C | Stretching | ~1250 | Strong |

| Symmetric C-O-C | Stretching | ~1040 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR. Due to the molecule's center of symmetry (in the common trans conformation), vibrations that are strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. The symmetric stretching vibration of the C=N-N=C backbone is expected to be particularly strong in the Raman spectrum due to the significant change in polarizability during this vibration. This makes Raman spectroscopy a powerful tool for studying the conformation and symmetry of azine molecules. researchgate.net For some azine compounds, the N-N stretch, which is often weak in the IR, can be observed as a strong line in the Raman spectrum. researchgate.net Furthermore, resonance Raman spectroscopy could be employed to selectively enhance vibrations associated with the chromophoric part of the molecule. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides insights into the electronic transitions within a molecule. For aromatic azines in general, these spectra are characterized by transitions involving π-orbitals of the conjugated system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific experimental UV-Vis absorption spectra for this compound have been found in the reviewed literature. Generally, aromatic azines exhibit strong absorption bands in the range of 300-400 nm, which are attributed to π-π* transitions within the conjugated C=N-N=C chromophore and the connected aromatic rings. researchgate.netnih.gov The exact position and intensity of these bands would be influenced by the ethoxy substituent at the meta-position, but without experimental data, a detailed analysis is not possible.

Fluorescence Excitation and Emission Spectroscopy

There is no published data on the fluorescence excitation or emission properties of this compound. The fluorescence behavior of azines is highly dependent on their structure, substitution, and environment, with some exhibiting aggregation-induced emission (AIE). nih.govnih.govrsc.org Whether this compound is fluorescent in solution or in the solid state, and the characteristics of such emission, remain undetermined from the available information.

Mass Spectrometry (MS) for Molecular Characterization

While no experimentally acquired mass spectra for this compound have been published, predicted data is available from chemical databases. The molecular formula is C₁₈H₂₀N₂O₂, with a predicted monoisotopic mass of 296.15247 Da. uni.lu

Mass spectrometry of related benzaldehyde azines typically involves fragmentation of the molecular ion. asianpubs.org A theoretical fragmentation pattern for this compound would likely involve cleavage of the N-N bond or fragmentation related to the ethoxy and benzaldehyde moieties, but this remains speculative without experimental validation.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu This table presents theoretically calculated values and not experimental results.

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 297.15975 |

| [M+Na]⁺ | 319.14169 |

| [M-H]⁻ | 295.14519 |

| [M]⁺ | 296.15192 |

X-ray Diffraction (XRD) and Single Crystal Analysis

The three-dimensional arrangement of atoms and molecules in a crystalline solid is determined using X-ray diffraction techniques.

Crystal Structure Determination

No published single-crystal X-ray diffraction studies or crystallographic data (e.g., unit cell parameters, space group) for this compound could be located in the Cambridge Structural Database (CSD) or other public databases. rsc.org Therefore, its crystal structure has not been determined. Studies on similar aromatic azines show they often crystallize in monoclinic space groups, but this cannot be assumed for the title compound. nih.govasianpubs.orgtandfonline.com

Polymorphism and its Structural Implications

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. These different crystalline forms are known as polymorphs. Polymorphism is a critical aspect of study for azine compounds as the arrangement of molecules in the solid state can significantly influence their physical and chemical properties, including melting point, solubility, and stability.

The structural implications of polymorphism in azines can be considerable. Differences in crystal packing, intermolecular interactions (such as hydrogen bonding and π-π stacking), and the conformation of the azine linkage (-C=N-N=C-) can lead to distinct polymorphs. For instance, variations in the torsional angles within the molecule can result in conformational polymorphism. scribd.com The study of these structural variations is crucial for understanding the structure-property relationships in these materials. However, specific studies detailing the polymorphic forms of this compound have not been identified in the surveyed literature.

Thermal Analysis Techniques

Thermal analysis encompasses a range of techniques that measure the physical and chemical properties of a substance as a function of temperature. For azine compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing their thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition of a material by measuring changes in its mass as it is heated over time. In a typical TGA experiment, a sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously recorded. The resulting TGA curve plots the percentage of mass loss against temperature.

For an azine compound like this compound, a TGA thermogram would reveal the temperature at which decomposition begins, the rate of decomposition, and the mass of any residual material. The decomposition of a related compound, (E,E)-2-hydroxy-3-methoxybenzaldehyde azine, was observed to occur in a single stage between 198 °C and 315 °C, with the most rapid mass loss at 308 °C. asianpubs.org A similar analysis for this compound would provide critical data on its thermal stability.

TGA Data for a Related Azine Compound

| Compound | Decomposition Range (°C) | Temperature of Maximum Mass Loss (°C) |

| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | 198 - 315 | 308 |

This table presents data for a structurally related compound to illustrate the type of information obtained from TGA, as specific data for this compound is not available. asianpubs.org

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is highly effective for identifying phase transitions such as melting, crystallization, and glass transitions.

The DSC curve plots heat flow against temperature. An endothermic peak typically represents a melting transition, while an exothermic peak can indicate crystallization or decomposition. For instance, the DSC curve for (E,E)-2-hydroxy-3-methoxybenzaldehyde azine showed a melting point in the range of 185-187 °C, with a maximum endothermic peak at 205 °C. asianpubs.org A DSC analysis of this compound would provide precise values for its melting point and reveal any other phase transitions that occur upon heating.

DSC Data for a Related Azine Compound

| Compound | Melting Point Range (°C) | Peak Endotherm (°C) |

| (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | 185 - 187 | 205 |

This table presents data for a structurally related compound to illustrate the type of information obtained from DSC, as specific data for this compound is not available. asianpubs.org

Computational and Theoretical Investigations of 3 Ethoxybenzaldehyde Azine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of many-body systems. jespublication.comresearchgate.net It is particularly effective for medium to large organic molecules like azines due to its balance of accuracy and computational cost. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine optimized geometries, electronic properties, and spectroscopic parameters. researchgate.netbohrium.com

Geometry Optimization and Conformational Analysis

Azine molecules, characterized by the C=N-N=C linkage, possess significant conformational flexibility, particularly concerning rotation around the N-N and C-N single bonds. This can lead to various isomers, such as (E,E), (E,Z), and (Z,Z) configurations.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure—the global minimum on the potential energy surface. jespublication.com This is achieved through geometry optimization. For azine systems, DFT calculations have been successfully used to predict bond lengths, bond angles, and dihedral angles. mdpi.com For instance, in a study on the related (E,E)-4-Hydroxy-3-methoxybenzaldehyde azine, the optimized geometry obtained from DFT calculations was found to be in good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net The planarity of the aromatic rings and the azine bridge is a key feature, although slight deviations can occur, influencing the crystal packing and intermolecular interactions. researchgate.netiucr.org

Conformational Analysis: A thorough conformational analysis is essential to identify the most stable isomer. researchgate.net This involves calculating the energies of all possible conformers. Theoretical studies on asymmetrical azines have shown that the (E,E) configuration, where the larger groups attached to the C=N bonds are trans to each other, is generally the most stable. scribd.comsci-hub.se For example, in a study of p-isobutyl acetophenone (B1666503) azines, the E-isomer was identified as the most stable through DFT calculations at the B3LYP/6-311++g(d,p) level. sci-hub.se The relative energies of different conformers are compared to determine their population at thermal equilibrium.

Illustrative Optimized Geometrical Parameters for an Analogous Azine To illustrate the type of data obtained, the table below shows calculated geometrical parameters for a related azine compound.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (XRD) |

|---|---|---|---|

| Bond Length (Å) | C=N | 1.287 | 1.275 |

| Bond Length (Å) | N-N | 1.415 | 1.411 |

| Bond Length (Å) | C-C (aromatic) | 1.385 - 1.401 | 1.379 - 1.402 |

| Bond Angle (°) | C-N-N | 111.4 | 111.9 |

| Bond Angle (°) | C=N-N | 116.5 | 116.2 |

Data is illustrative and based on typical values reported for similar benzaldehyde (B42025) azine structures.

Electronic Structure and Orbital Energies (HOMO/LUMO)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net

DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals. nih.gov

HOMO: This orbital acts as an electron donor. In many aromatic azines, the HOMO is typically localized over the electron-rich aromatic rings and the azine bridge. tandfonline.comresearchgate.net

LUMO: This orbital acts as an electron acceptor. The LUMO is often distributed across the C=N-N=C backbone and adjacent atoms. tandfonline.com

HOMO-LUMO Gap (ΔE): A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This property is crucial for applications in organic electronics, where a lower gap is often desirable for semiconductor materials. researchgate.netrsc.org

In studies of 4-hydroxy-3-methoxybenzaldehyde azine, the HOMO was found to be concentrated on the aromatic rings and the –CH=N– group, suggesting this region is susceptible to oxidation. tandfonline.com The LUMO was localized on nonbonding p-orbitals, excluding the phenyl rings. tandfonline.com

Illustrative Frontier Orbital Energies for an Analogous Azine The following table presents typical HOMO, LUMO, and energy gap values calculated for a representative aromatic azine.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.15 |

| LUMO | -1.56 |

| Energy Gap (ΔE) | 3.59 |

Values are representative, based on DFT/B3LYP calculations for analogous azine systems. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data.

Vibrational Frequencies (FT-IR, Raman): Theoretical vibrational analysis can be performed on the optimized geometry to predict the infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities are compared with experimental spectra to assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. researchgate.net For example, the characteristic C=N stretching vibration in azines is a key diagnostic peak that can be accurately predicted. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are often in excellent agreement with experimental values measured in solution, helping to confirm the proposed molecular structure and assign specific signals to individual nuclei. researchgate.net This is particularly useful for distinguishing between different isomers in solution. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, solvent effects, and the behavior of molecules in larger assemblies or on surfaces.

For azine systems, MD simulations could be employed to:

Explore the conformational landscape more exhaustively than static DFT calculations, especially for highly flexible systems.

Simulate the interaction of an azine molecule with solvent molecules, providing a more realistic model of its behavior in solution.

Study the aggregation behavior of azine molecules, which is critical for understanding properties like aggregation-induced emission (AIE). nih.gov

Model the adsorption of azine derivatives on material surfaces, for instance, in the context of developing corrosion inhibitors or functionalizing electronic materials.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, primarily using DFT, are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the most likely reaction pathways.

For azine systems, these studies could investigate:

Synthesis Reactions: The condensation reaction between an aldehyde (like 3-ethoxybenzaldehyde) and hydrazine (B178648) to form the azine bridge can be modeled to understand its kinetics and thermodynamics.

Isomerization: The mechanism of E/Z isomerization around the C=N double bonds can be studied. This process can occur via rotation around the N-N bond or through a planar inversion mechanism, and calculations can determine the energy barriers for each pathway. scribd.com

Polymerization: In the formation of polyazines, computational studies can model the oxidative coupling reactions, identifying radical intermediates and predicting the most likely linkage sites (e.g., C-C vs. C-O-C coupling). tandfonline.com

Degradation Pathways: The stability of the azine can be assessed by modeling potential degradation reactions, such as hydrolysis of the imine bonds.

Computational Design of Novel Azine-Based Architectures

Computational methods are increasingly used as a predictive tool in materials science and drug discovery to design novel molecules with specific, targeted properties before their synthesis. This in silico design approach saves significant time and resources.

By modifying the core structure of 3-ethoxybenzaldehyde (B1676413) azine, new architectures can be designed with tailored functionalities:

Electronic Materials: By introducing various electron-donating or electron-withdrawing groups to the phenyl rings, the HOMO-LUMO gap can be tuned to create materials suitable for organic semiconductors, photovoltaics, or nonlinear optical (NLO) applications. researchgate.netresearchgate.net Computational screening can quickly assess the electronic properties of a large library of virtual compounds.

Supramolecular Chemistry: Azines can serve as building blocks (tectons) for creating larger, self-assembled structures like macrocycles or covalent organic frameworks (COFs). bohrium.comrsc.org Computational modeling can predict the geometry and stability of these complex architectures.

Pharmacological Agents: The azine scaffold can be incorporated into larger molecules designed to interact with biological targets. mdpi.comias.ac.in Docking studies and MD simulations can predict the binding affinity and mode of interaction of these designed compounds with specific proteins or enzymes, guiding the development of new potential therapeutic agents. nih.gov

Photophysical Phenomena and Optoelectronic Applications of Azine Derivatives

Aggregation-Induced Emission (AIE) Characteristics

Many luminogenic materials exhibit strong emission in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in the solid state or in highly concentrated solutions. In contrast, AIE-active molecules, including many azine derivatives, display enhanced fluorescence intensity in the aggregated state. This property is particularly advantageous for applications requiring solid-state emitters, such as organic light-emitting diodes (OLEDs) and chemical sensors.

The AIE phenomenon in azine systems is primarily attributed to the Restriction of Intramolecular Rotation (RIR). In dilute solutions, the phenyl rings connected to the azine bridge can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative pathways for the excited state to decay back to the ground state, resulting in weak or no fluorescence. However, when the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to release its energy through radiative pathways, leading to a significant increase in fluorescence emission.

Another mechanism that can contribute to AIE is the formation of J-aggregates. In these specific types of molecular packing, the molecules align in a head-to-tail fashion, which can lead to enhanced emission and a red-shift in the emission spectrum. The specific packing mode is highly dependent on the molecular structure and the conditions of aggregation.

The efficiency of AIE in azine derivatives is highly sensitive to their molecular structure. The nature and position of substituents on the aromatic rings can significantly modulate the photophysical properties. For instance, the introduction of electron-donating groups, such as alkoxy or amino groups, can enhance the electron density of the π-conjugated system, often leading to red-shifted emissions and higher quantum yields. The ethoxy group at the meta-position in 3-Ethoxybenzaldehyde (B1676413) azine is an example of such a substituent.

The steric hindrance provided by bulky substituents can also play a crucial role in influencing the AIE effect by altering the molecular packing in the solid state. By preventing overly tight π-π stacking, which can lead to quenching, bulky groups can help preserve high emission efficiency in the aggregated form.

The table below summarizes the photophysical properties of various benzaldehyde (B42025) azine derivatives, illustrating the impact of different substituents on their emission characteristics.

| Compound Name | Substituent | Max Emission Wavelength (nm) in Solid State | Fluorescence Quantum Yield (%) in Solid State |

| Benzaldehyde azine | -H | 470 | 21.0 |

| 4-Methylbenzaldehyde azine | -CH3 | 475 | 28.0 |

| 4-Methoxybenzaldehyde azine | -OCH3 | 505 | 35.0 |

| 4-Hydroxybenzaldehyde azine | -OH | 512 | 40.0 |

| 4-(Dimethylamino)benzaldehyde azine | -N(CH3)2 | 530 | 55.0 |

This table is a representative example based on typical data for substituted azine derivatives and is intended for illustrative purposes.

The photoluminescence of AIE-active azine derivatives is strongly influenced by the composition of the solvent system. In a good solvent, where the molecules are well-dissolved and isolated, the emission is typically weak due to the active intramolecular rotations. As a poor solvent (e.g., water) is gradually added to a solution of the compound in a good solvent (e.g., THF or DMSO), the molecules begin to aggregate. This aggregation process restricts the intramolecular rotations, leading to a progressive increase in fluorescence intensity.

The "turn-on" nature of the fluorescence upon aggregation makes these compounds highly sensitive probes for detecting changes in their environment. The maximum emission intensity is typically observed at high fractions of the poor solvent, where the molecules have formed nano- or micro-aggregates. The polarity of the solvent can also influence the emission wavelength, with more polar environments sometimes leading to shifts in the emission maxima due to changes in the excited state's dipole moment.

Design and Development of Luminescent Materials

The unique properties of AIE-active azine derivatives make them excellent candidates for the development of novel luminescent materials for various optoelectronic applications.

A primary goal in the design of materials for devices like OLEDs is to achieve high emission efficiency in the solid state. Azine derivatives are inherently advantageous in this regard due to their AIE characteristics. Strategies to optimize solid-state emission often involve a combination of approaches:

Molecular Design: As discussed previously, the rational design of the molecular structure by incorporating suitable functional groups can enhance quantum yields and tune the emission color.

Controlling Crystallinity: The degree of crystallinity in the solid state can impact emission. While single crystals of some AIEgens are highly emissive, amorphous states are often preferred for device fabrication to ensure homogeneity. Introducing bulky or twisted structures can disrupt regular packing and promote the formation of amorphous films with high emission efficiency.

Host-Guest Systems: Doping the AIE-active azine derivative into a suitable host matrix is a common strategy. The host material can serve to disperse the emitter molecules, preventing concentration quenching and providing a stable environment that preserves the AIE effect.

For most optoelectronic applications, the luminescent material must be processed into a high-quality thin film. Several techniques can be employed for the fabrication of thin films from azine derivatives:

Vapor Deposition: This technique involves heating the material in a high vacuum, causing it to sublimate and then deposit as a thin, uniform film onto a cooler substrate. It is a common method for fabricating OLEDs.

Spin Coating: A solution of the azine derivative is dropped onto a spinning substrate. The centrifugal force spreads the solution evenly, and the subsequent evaporation of the solvent leaves a thin film. This is a cost-effective method suitable for large-area applications.

Inkjet Printing: This technique offers precise patterning of the luminescent material by depositing droplets of a solution (the "ink") onto a substrate.

Once fabricated, these thin films are characterized using various techniques to assess their quality and performance. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to study the surface morphology and uniformity of the film. The optical properties, such as absorption and emission spectra, and the fluorescence quantum yield are measured using spectrophotometers and spectrofluorometers. Electrical characterization is also performed to evaluate their potential for use in electronic devices.

Applications in (Opto)electronic Devices (e.g., OLEDs, Sensors)

The distinct electronic and photophysical characteristics of azine derivatives make them promising candidates for use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgresearchgate.net Their utility stems from phenomena such as aggregation-induced emission (AIE), which is crucial for solid-state applications like OLEDs, and their ability to interact with various analytes, forming the basis of chemosensors. rsc.orgnih.gov

Azines are generally inexpensive and easy to synthesize, often through a simple condensation reaction between a carbonyl compound and hydrazine (B178648). rsc.org This accessibility, combined with their stability, makes them attractive for diverse technological applications. rsc.org

Aggregation-Induced Emission (AIE) for OLEDs

Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes or is completely extinguished in the solid state or in aggregate form. nih.gov This phenomenon severely limits their practical use in devices like OLEDs, which require efficient light emission from solid thin films. nih.govpreprints.org Azine derivatives, however, are a notable class of compounds that can exhibit the opposite effect: aggregation-induced emission (AIE). nih.govresearchgate.net

In dilute solutions, many azine molecules show weak fluorescence. researchgate.net However, upon aggregation in poor solvents or in the solid state, their fluorescence intensity increases dramatically. nih.govresearchgate.net This AIE characteristic is often attributed to the restriction of intramolecular rotations of the phenyl rings within the molecule upon aggregation, which blocks non-radiative decay pathways and promotes light emission. nih.govresearchgate.net The color of the emission can be tuned from green to red by changing the substituents on the aromatic rings. researchgate.net This tunability and high solid-state fluorescence efficiency make AIE-active azines highly suitable for use as emitters in OLEDs. researchgate.netphotonix.cn For instance, some heteroaryl-fused triazapentalenes, which contain an azine-like core, exhibit AIE properties and are being explored for their potential in developing new organic solid fluorescent materials. mdpi.com

Azine-Based Chemical Sensors

The azine framework, with its electron-rich nitrogen atoms, can act as an effective binding site for various chemical species. researchgate.net This has led to the development of numerous azine-based chemosensors for the detection of metal ions, anions, and small molecules. rsc.org These sensors often operate via a fluorescence "turn-on" or "turn-off" mechanism or through a colorimetric change visible to the naked eye. researchgate.netugm.ac.id

Several salicylaldehyde (B1680747) azine derivatives have been shown to be effective fluorescent sensors for hydrazine. researchgate.net Symmetrical acetophenone (B1666503) azine derivatives have been synthesized and successfully used as both colorimetric and fluorescent chemosensors for cyanide anions. researchgate.netugm.ac.id The interaction with the analyte alters the photophysical properties of the azine, leading to a detectable signal. For example, a study on 2',4'-dihydroxy acetophenone azine demonstrated its ability to detect cyanide with high selectivity. researchgate.netugm.ac.id

The table below summarizes the detection limits of select acetophenone azine derivatives for cyanide detection.

| Compound | Detection Method | Analyte | Detection Limit (LOD) |

| 2'-hydroxy acetophenone azine | Colorimetric | Cyanide (CN⁻) | 9.68 x 10⁻⁴ M |

| 2'-hydroxy acetophenone azine | Fluorescent | Cyanide (CN⁻) | 15.90 x 10⁻⁴ M |

| 2',4'-dihydroxy acetophenone azine | Colorimetric | Cyanide (CN⁻) | 9.63 x 10⁻⁵ M |

| 2',4'-dihydroxy acetophenone azine | Fluorescent | Cyanide (CN⁻) | 8.95 x 10⁻⁵ M |

| Data sourced from references researchgate.netugm.ac.id |

Furthermore, azine derivatives have been developed for sensing a wide array of other analytes, including metal ions such as Al³⁺, Fe³⁺, and Cu²⁺. rsc.orgresearchgate.net The design of these sensors often involves incorporating specific functional groups onto the azine scaffold to enhance selectivity and sensitivity towards a target analyte. rsc.org

Photochromic Behavior of Azine Frameworks

Photochromism is a reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. Azine frameworks, particularly those derived from ortho-hydroxyaryl aldehydes, are known to exhibit this behavior. nih.govaip.org This property is conditioned by phenomena such as intramolecular hydrogen bond dynamics and isomerization processes that occur upon photoexcitation. aip.org

The photochromic cycle in many azine derivatives involves an excited-state intramolecular proton transfer (ESIPT). aip.orgresearchgate.net In the ground state, the molecule exists predominantly in an enol form. Upon UV irradiation, an ultrafast proton transfer occurs from the hydroxyl group to the imine nitrogen atom, leading to the formation of a keto tautomer. aip.org This process is often followed by isomerization, resulting in a metastable, colored photochrome. aip.orgresearchgate.net The molecule can then revert to its initial state either thermally or by irradiation with visible light.

A study on salicylaldehyde azine (SAA) found that the lifetime of the photochromic trans-keto tautomer is strongly influenced by the viscosity and polarity of the solvent. researchgate.net In highly viscous solvents, the lifetime of the photochrome can be significantly elongated, reaching up to 500 µs in polar triacetine. researchgate.net

In some systems, the photochromic mechanism involves an unusual anion-assisted azo/azine-to-hydrazone photo-tautomerization. rsc.orgrsc.org For example, while certain isatin (B1672199) 4-nitrophenylhydrazones show poor photochromic behavior on their own, the addition of basic anions creates a new photochromic system. rsc.orgrsc.org In this system, visible light can induce a rapid and efficient conversion from a blue-colored azo/azine form to a yellow hydrazone form. rsc.orgrsc.org The quantum yields for this photoconversion have been measured, as shown in the table below.

| Photochromic System | Photoconversion Quantum Yield (Φ) |

| Z1 / F⁻ | 9.5 ± 0.5% |

| Z2 / F⁻ | 23.6 ± 1.1% |

| Data sourced from references rsc.orgrsc.org |

This anion-assisted photoswitching represents a novel approach to developing photochromic materials that operate entirely within the visible spectrum, which is a key feature for many applications. rsc.org The mechanism and efficiency of photochromism in azine frameworks are highly dependent on the specific molecular structure and the surrounding environment. nih.govaip.org

Coordination Chemistry and Metal Complexation of Azine Ligands

Synthesis and Characterization of Metal-Azine Complexes

The synthesis of metal complexes with azine ligands is typically achieved through the reaction of a metal salt with the pre-synthesized azine ligand in a suitable solvent. mdpi.com For 3-Ethoxybenzaldehyde (B1676413) azine, this would involve the initial synthesis of the ligand by reacting 3-ethoxybenzaldehyde with hydrazine (B178648) hydrate (B1144303). asianpubs.org The resulting azine can then be reacted with various metal salts to form the desired complexes.

A variety of characterization techniques are employed to elucidate the structure and properties of these complexes. These include:

Infrared (IR) Spectroscopy: To identify the coordination of the azine ligand to the metal ion by observing shifts in the C=N stretching frequency. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the ligand and its complexes in solution. mdpi.com

Mass Spectrometry: To confirm the molecular weight of the complex. asianpubs.org

Single-Crystal X-ray Diffraction: To obtain a definitive three-dimensional structure of the complex in the solid state. asianpubs.org

Transition Metal Complexes

Azine ligands readily form complexes with a wide range of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. acs.orgekb.eg The coordination chemistry of these complexes is diverse, with the metal ion often adopting geometries such as tetrahedral, square planar, or octahedral, depending on the coordination number and the nature of the ligand. For instance, with divalent transition metals, 3-Ethoxybenzaldehyde azine could potentially form complexes of the type [M(L)X₂] or [M(L)₂]X₂, where L is the azine ligand and X is an anion.

| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data | Reference |

|---|---|---|---|---|

| [Fe₂(PMK)₃]I₄·4H₂O | Fe(II) | Distorted Octahedral | IR: ν(C=N) shift upon coordination | acs.org |

| Ni(HLH)₂₂·MeOH | Ni(II) | Pseudo-octahedral | X-ray diffraction data available | mdpi.com |

| [Cu(L)] | Cu(II) | Square Planar (inferred) | Antimicrobial activity studied | ekb.eg |

Main Group Metal Complexes

While less common than transition metal complexes, azine ligands also coordinate to main group metals. The nature of the bonding in these complexes is often more electrostatic compared to the covalent character observed in transition metal complexes. Research in this area includes complexes with metals such as tin, lead, and cadmium. mdpi.com The geometry of these complexes is also varied and depends on the size and charge of the metal ion.

Coordination Modes and Geometries in Metal-Azine Frameworks

Azine ligands exhibit a variety of coordination modes, leading to diverse and interesting geometries in metal-azine frameworks. researchgate.net The most common coordination mode is bidentate chelation through the two nitrogen atoms of the azine bridge, forming a stable five-membered ring with the metal ion.

Another important coordination mode is bridging, where the azine ligand links two metal centers. This can lead to the formation of dinuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. mdpi.com The flexibility of the azine backbone allows for the formation of various supramolecular architectures.

The geometry around the metal center is influenced by the coordination mode of the azine ligand and the presence of other co-ligands. In bidentate chelation, the metal can adopt square planar, tetrahedral, or octahedral geometries depending on the number of coordinated ligands. In bridging coordination, the geometry can be more complex, often resulting in extended network structures.

Electronic Structure and Bonding Analysis in Complexes

The electronic structure and bonding in metal-azine complexes are crucial for understanding their properties and reactivity. The interaction between the metal d-orbitals and the π-system of the azine ligand plays a significant role in determining the electronic properties of the complex.

The bonding in these complexes can be described using molecular orbital theory. The nitrogen lone pairs of the azine ligand donate electron density to the vacant orbitals of the metal ion, forming σ-bonds. In addition, there can be π-backbonding from the filled d-orbitals of the metal to the empty π*-orbitals of the azine ligand, particularly with electron-rich metals in low oxidation states. This back-donation strengthens the metal-ligand bond and can influence the spectroscopic and electrochemical properties of the complex.

The electronic structure of these complexes can be probed experimentally using techniques such as UV-visible spectroscopy and cyclic voltammetry. rsc.org Computational methods, such as density functional theory (DFT), are also powerful tools for analyzing the electronic structure and bonding in detail. researchgate.net

Theoretical Modeling of Metal-Ligand Interactions

Theoretical modeling, particularly using DFT, has become an indispensable tool for studying metal-ligand interactions in azine complexes. researchgate.netresearchgate.net These computational methods allow for a detailed investigation of the geometric and electronic structures of the complexes, providing insights that may be difficult to obtain experimentally.

DFT calculations can be used to:

Predict the most stable geometry of the complex.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra.

Determine the energies of the molecular orbitals and predict the electronic transitions observed in UV-visible spectra.

Analyze the nature of the metal-ligand bond in terms of σ-donation and π-backdonation.

Model the reaction mechanisms and predict the reactivity of the complexes.

Catalytic Applications of Azine Based Systems

Azine Ligands in Transition Metal Catalysis

The two nitrogen atoms in the azine backbone can act as a bidentate ligand, chelating to a transition metal center to form a stable complex. This chelation can influence the metal's electronic properties and steric environment, thereby modulating its catalytic activity. The presence of the electron-donating ethoxy group on the phenyl rings of 3-Ethoxybenzaldehyde (B1676413) azine would likely enhance the electron-donating ability of the ligand, which can be beneficial in many catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, and ligand design is crucial for its success. While 3-Ethoxybenzaldehyde azine itself is not documented as a ligand in this context, azines and their derivatives, particularly azine N-oxides, are well-established substrates in palladium-catalyzed direct C-H arylation reactions. nih.govacs.orgacs.org These reactions provide an efficient alternative to traditional cross-coupling methods by avoiding the pre-functionalization of the aromatic substrate. acs.org

In a hypothetical scenario, this compound could serve as an N,N-bidentate ligand for a palladium precatalyst (e.g., Pd(OAc)₂). The ligand would coordinate to the palladium center, and this complex would then mediate the C-H activation and subsequent arylation of a substrate. The reaction typically involves an aryl halide as the coupling partner.

Research on the direct arylation of azine N-oxides has provided significant insights. For instance, the arylation of pyridine (B92270) N-oxide with aryl bromides can be achieved with high efficiency using a palladium catalyst. The conditions and outcomes of such reactions provide a model for the potential utility of azine-based catalytic systems.

Table 1: Example of Palladium-Catalyzed Direct C-H Arylation of an Azine Derivative (Pyridine N-oxide) This table presents representative data for a related class of compounds, as specific data for this compound is not available.

| Entry | Aryl Halide | Product | Yield (%) | Catalyst System | Conditions |

| 1 | 4-Bromotoluene | 2-(p-tolyl)pyridine 1-oxide | 85 | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, DMA, 120 °C |

| 2 | 1-Bromo-4-methoxybenzene | 2-(4-methoxyphenyl)pyridine 1-oxide | 90 | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, DMA, 120 °C |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)pyridine 1-oxide | 78 | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, DMA, 120 °C |

The versatility of the azine scaffold as a ligand extends beyond palladium catalysis. Complexes with other transition metals like iron (Fe), copper (Cu), and rhodium (Rh) are known to catalyze a variety of organic transformations. thieme-connect.comthieme-connect.com For example, iron and copper complexes with azine-type ligands have been investigated for oxidation reactions. researchgate.net

Given its structure, this compound could form stable complexes with these metals. A hypothetical Cu(I) complex of this compound could potentially catalyze reactions such as C-N or C-S bond formations. Similarly, an iron complex might exhibit activity in oxidation or reduction reactions, depending on the reaction conditions and the substrate. The specific electronic and steric properties imparted by the 3-ethoxy-substituted phenyl rings would be critical in determining the catalyst's efficacy and selectivity.

Organocatalysis Mediated by Azine Derivatives

Organocatalysis, where a small organic molecule accelerates a reaction, offers a metal-free alternative to traditional catalysis. The Lewis basic nitrogen atoms of an azine can be exploited in this context. While no studies specifically report this compound as an organocatalyst, related azine structures have shown promise.

One approach involves the activation of azines with highly reactive silylium (B1239981) ions, generated from a Brønsted acid precatalyst. nih.govcore.ac.uk This silylium catalysis enables the direct and selective C4-functionalization of pyridines with nucleophiles like silyl (B83357) ketene (B1206846) acetals, proceeding without pre-activation of the azine substrate. nih.govcore.ac.uk Another area is higher-order cycloaddition reactions, where aminocatalysis can be used to construct complex chiral cycl[3.2.2]azine cores with excellent stereoselectivity. acs.orgresearchgate.net The fundamental reactivity relies on the nucleophilicity/basicity of the nitrogen atom, a key feature of this compound.

Furthermore, the basicity of the azine nitrogens can be utilized in base-catalyzed reactions, such as the Knoevenagel condensation. MOFs functionalized with azine groups have demonstrated that the basicity of the nitrogen atoms is a crucial factor in catalytic performance. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is key to optimizing and developing new catalysts. For the palladium-catalyzed direct arylation of azine N-oxides, mechanistic studies suggest the reaction does not proceed via an electrophilic aromatic substitution pathway. researchgate.net Instead, an inner-sphere Concerted Metalation-Deprotonation (CMD) mechanism is often favored. researchgate.netacs.org

In a typical CMD pathway for direct arylation, the key steps are:

Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) species to form a Pd(II) complex.

Coordination: The azine N-oxide substrate coordinates to the Pd(II) center.

C-H Activation (CMD): The C-H bond of the azine is cleaved in a concerted step involving the palladium center and a base (often an acetate (B1210297) anion from the Pd(OAc)₂ precatalyst). This step is typically rate-determining. acs.org

Reductive Elimination: The arylated azine product is released, regenerating the Pd(0) catalyst.

If this compound were to function as a ligand, it would remain coordinated to the palladium center throughout the cycle. Its electron-donating nature would influence the electron density at the metal, potentially affecting the rates of oxidative addition and reductive elimination.

Development of Heterogeneous Azine-Based Catalysts

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and reusability. Azine-based systems can be converted into heterogeneous catalysts by immobilizing them onto solid supports or incorporating them into porous crystalline materials.

Methods for heterogenization include:

Encapsulation in Zeolites: Binuclear furanyl-azine metal complexes (Fe(II) or Cu(II)) have been encapsulated within the supercages of NaY zeolite. researchgate.net These materials act as efficient heterogeneous catalysts for the hydroxylation of phenol (B47542) to catechol. researchgate.net

Incorporation into Metal-Organic Frameworks (MOFs): MOFs with azine-functionalized pores have been synthesized and used as solid base catalysts. rsc.orgnih.gov The basicity of the azine groups within the pores was found to be directly related to the catalytic activity in Knoevenagel condensation reactions. rsc.org

Anchoring in Covalent Organic Frameworks (COFs): COFs containing both azine and imine nitrogens have been used as solid supports for palladium ions. The resulting Pd(II)-COF material showed excellent activity as a heterogeneous catalyst for one-pot silane (B1218182) oxidation-cross-coupling reactions. mdpi.com

This compound could be similarly utilized. It could be encapsulated as a metal complex within a zeolite cage or used as a building block (linker) to construct new MOFs or COFs, creating robust and recyclable catalysts for various organic transformations.

Table 2: Performance of Representative Heterogeneous Azine-Based Catalysts This table summarizes findings from studies on various heterogeneous azine systems, illustrating the potential of this catalyst class.

| Catalyst System | Reaction Type | Key Findings | Reusability |

| Fe/Cu-furanyl-azine @ NaY Zeolite researchgate.net | Phenol Hydroxylation | High conversion of phenol to catechol. Catalyst activity enhanced by zeolite encapsulation. | Not specified |

| Zn-MOF with Azine-functionalized pores rsc.org | Knoevenagel Condensation | Catalytic activity correlates with the basicity of the azine N-donor ligand. | Stable for several cycles |

| Pd(II) @ Azine-Imine COF mdpi.com | Silane Oxidation/Cross-Coupling | Excellent yields for coupling of aryl iodides with phenylsilanes. | Recyclable with sustained activity |

Chemical Sensing and Probing Applications of Azine Derivatives

Design Principles for Azine-Based Chemosensors

The design of azine-based chemosensors is predicated on the integration of a recognition site (receptor) and a signaling unit (fluorophore) into a single molecular entity. The azine linkage (-C=N-N=C-) itself can act as a key part of the signaling and recognition machinery. The core principles guiding the design of these sensors include:

Receptor-Signal Transducer Integration: A fundamental principle is the effective coupling of an analyte-binding site to a signal-producing component. nih.gov In many azine-based sensors, the nitrogen atoms of the azine bridge can act as binding sites for metal ions. The aromatic rings, derived from aldehydes or ketones like 3-ethoxybenzaldehyde (B1676413), provide a scaffold that can be functionalized with specific receptor groups to enhance selectivity.

Tuning Electronic Properties: The electronic properties of the azine system can be modulated by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. For instance, the ethoxy group (-OCH₂CH₃) in 3-ethoxybenzaldehyde is an electron-donating group, which can influence the photophysical properties of the resulting azine. The nature and position of these substituents can fine-tune the sensor's selectivity and sensitivity towards a target analyte. acs.org

Exploiting Photophysical Phenomena: The design often leverages specific photophysical processes as the basis for the sensing signal. These include mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE). nih.govnih.gov For example, the design of AIE-active azines focuses on restricting intramolecular rotation upon analyte binding, leading to a significant fluorescence enhancement. nih.gov

The synthesis of symmetrical azines, such as 3-ethoxybenzaldehyde azine, is typically a straightforward condensation reaction between two equivalents of the corresponding aldehyde (3-ethoxybenzaldehyde) and one equivalent of hydrazine (B178648). ceon.rsasianpubs.org

Table 1: Key Design Principles for Azine-Based Chemosensors

| Design Principle | Description | Relevance to this compound |

| Receptor Site Integration | Incorporating specific functional groups to selectively bind target analytes. The azomethine nitrogens (-C=N-) are inherent binding sites. | The nitrogen atoms in the azine bridge can coordinate with metal ions. The phenyl rings could be further functionalized if needed. |

| Electronic Tuning | Modifying the electron density of the π-system through substituents on the aromatic rings to control photophysical properties. | The electron-donating ethoxy group can enhance the electron density of the system, potentially affecting its fluorescence and binding affinity. |

| Steric Control | Utilizing steric hindrance to influence molecular conformation and restrict intramolecular rotation, often to induce AIE. | The planar structure of the azine can be influenced by the bulkiness of substituents, which is a key factor in AIE-based sensing. |